molecular formula C24H17ClN6O B2598047 2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide CAS No. 891115-48-3

2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

Cat. No.: B2598047
CAS No.: 891115-48-3
M. Wt: 440.89
InChI Key: HADDQLFHHRIKHG-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a triazolo-pyridazine derivative characterized by a pyridin-3-yl substituent at the 3-position of the triazolo ring and a 4-chlorophenylacetamide moiety linked via a phenyl group at the 6-position of the pyridazine core.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN6O/c25-19-8-6-16(7-9-19)13-23(32)27-20-5-1-3-17(14-20)21-10-11-22-28-29-24(31(22)30-21)18-4-2-12-26-15-18/h1-12,14-15H,13H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADDQLFHHRIKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazolopyridazine structure, followed by the introduction of the pyridinyl and chlorophenyl groups. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylacetamides.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazolopyridazine core is particularly important for its binding affinity, while the chlorophenyl and pyridinyl groups contribute to its overall activity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely incorporates a pyridin-3-yl group on the triazolo ring, which may enhance π-π stacking interactions with biological targets compared to chlorophenyl () or methyl () substituents .
  • Chlorine atoms () and fluorine atoms () modulate electronic properties and lipophilicity, impacting membrane permeability .

Biological Activity

The compound 2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorobenzyl group : Contributes to lipophilicity and receptor binding.
  • Pyridinyl group : Known for its role in various biological activities.
  • Triazolopyridazine moiety : Associated with diverse pharmacological effects.

Molecular Formula : C19H22ClN5O
Molecular Weight : 444.79 g/mol

Pharmacological Profile

Research indicates that compounds containing the triazole and pyridazine frameworks exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Triazole derivatives have been documented to possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
    • The presence of the triazole ring enhances interaction with bacterial enzymes, inhibiting cell wall synthesis .
  • Anticancer Activity :
    • Compounds similar to this structure have shown potential in inducing apoptosis in cancer cells through modulation of apoptotic pathways .
    • The mechanism often involves the inhibition of anti-apoptotic proteins like Bcl-2, promoting cell death in malignant cells .
  • Anti-inflammatory Effects :
    • The compound's ability to modulate inflammatory pathways has been observed, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for cellular processes, such as DNA gyrase and topoisomerase IV, leading to disrupted replication in bacteria .
  • Receptor Modulation : It interacts with various receptors involved in signaling pathways, affecting processes like apoptosis and inflammation .
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to cellular damage in cancer cells, enhancing therapeutic efficacy .

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • In a study assessing the antibacterial properties of triazole derivatives, compounds demonstrated significant activity against both drug-sensitive and resistant strains. One derivative exhibited an MIC of 1 μg/mL against MRSA .
  • Another investigation into the anticancer properties revealed that a related triazole compound induced apoptosis in breast cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .

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